molecular formula C19H18O8S B2677302 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-48-0

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2677302
CAS No.: 622812-48-0
M. Wt: 406.41
InChI Key: RZAYTPMYGDZHGH-LSCVHKIXSA-N
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Description

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran core through cyclization reactions. This can be achieved using various methods such as the Pechmann condensation or the Vilsmeier-Haack reaction.

    Introduction of the Trimethoxybenzylidene Group: The next step involves the introduction of the 2,4,5-trimethoxybenzylidene group. This can be done through a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.

    Methanesulfonation: The final step is the introduction of the methanesulfonate group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where benzofuran derivatives have shown promise.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The trimethoxybenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, affecting gene expression and cellular function. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran: Lacks the methanesulfonate group, which may affect its solubility and bioavailability.

    2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-3-one: Similar structure but different functional groups, leading to variations in chemical reactivity and biological activity.

    6-methanesulfonyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran: Similar but with different positioning of the methanesulfonate group, affecting its overall properties.

Uniqueness

The uniqueness of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonate group enhances its solubility and potential bioavailability, while the trimethoxybenzylidene group provides a basis for diverse biological activities.

This comprehensive overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8S/c1-23-14-10-17(25-3)16(24-2)7-11(14)8-18-19(20)13-6-5-12(9-15(13)26-18)27-28(4,21)22/h5-10H,1-4H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAYTPMYGDZHGH-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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